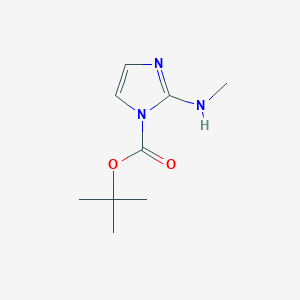
3-(Dimethylamino)-4-iodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-4-iodophenol is a compound that contains a phenol group, an iodine atom, and a dimethylamino group. Phenols are aromatic compounds that contain a hydroxyl group directly bonded to a carbon atom in the aromatic ring . The dimethylamino group is a functional group consisting of a nitrogen atom attached to two methyl groups and one other carbon-containing group .
Synthesis Analysis
While specific synthesis methods for 3-(Dimethylamino)-4-iodophenol are not available, similar compounds are often synthesized through various organic reactions. For instance, a compound called (E)-3-(3-(4-(Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, a compound called p-(dimethylamino)azobenzene was analyzed using density functional theory (DFT) at the B3LYP level with 6-311G++ .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. For instance, the density, boiling point, and solubility of a compound called Dimethylaminopropylamine were determined experimentally .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Dimethylamino)-4-iodophenol, focusing on six unique fields:
Organic Synthesis
3-(Dimethylamino)-4-iodophenol: is widely used as a building block in organic synthesis. Its unique structure, featuring both an iodine atom and a dimethylamino group, makes it a versatile intermediate for creating complex organic molecules. This compound can undergo various reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), which are essential for constructing carbon-carbon and carbon-heteroatom bonds in pharmaceuticals and agrochemicals .
Pharmaceutical Development
In pharmaceutical research, 3-(Dimethylamino)-4-iodophenol serves as a precursor for synthesizing bioactive molecules. Its structural components allow for the introduction of functional groups that can enhance the biological activity of drug candidates. This compound is particularly valuable in the development of anti-cancer and anti-inflammatory agents, where precise modifications to molecular structures are crucial for efficacy and safety .
Material Science
This compound is also significant in material science, particularly in the development of advanced polymers and nanomaterials. 3-(Dimethylamino)-4-iodophenol can be used to functionalize surfaces and create materials with specific properties, such as improved thermal stability, conductivity, and mechanical strength. These materials have applications in electronics, coatings, and composite materials .
Dye and Pigment Industry
In the dye and pigment industry, 3-(Dimethylamino)-4-iodophenol is utilized as an intermediate for synthesizing various dyes. Its ability to introduce color and enhance the stability of dyes makes it valuable for producing high-performance pigments used in textiles, inks, and plastics. The compound’s chemical properties allow for the creation of dyes with excellent lightfastness and resistance to washing .
Wirkmechanismus
Safety and Hazards
The safety and hazards of a compound depend on its structure and properties. For instance, a compound called 3-(Dimethylamino)propionitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and harm if swallowed or in contact with skin .
Eigenschaften
IUPAC Name |
3-(dimethylamino)-4-iodophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-10(2)8-5-6(11)3-4-7(8)9/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYOYKYVVWZVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-4-iodophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2447812.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2447816.png)





![N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2447828.png)


![2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2447832.png)
![N1-(2,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2447833.png)
